(R)-3-((Tert-butoxycarbonyl)amino)-4-(naphthalen-1-yl)butanoic acid (R)-3-((Tert-butoxycarbonyl)amino)-4-(naphthalen-1-yl)butanoic acid
Brand Name: Vulcanchem
CAS No.: 190190-49-9
VCID: VC0066931
InChI: InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-15(12-17(21)22)11-14-9-6-8-13-7-4-5-10-16(13)14/h4-10,15H,11-12H2,1-3H3,(H,20,23)(H,21,22)/t15-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC=CC2=CC=CC=C21)CC(=O)O
Molecular Formula: C19H23NO4
Molecular Weight: 329.4 g/mol

(R)-3-((Tert-butoxycarbonyl)amino)-4-(naphthalen-1-yl)butanoic acid

CAS No.: 190190-49-9

Main Products

VCID: VC0066931

Molecular Formula: C19H23NO4

Molecular Weight: 329.4 g/mol

(R)-3-((Tert-butoxycarbonyl)amino)-4-(naphthalen-1-yl)butanoic acid - 190190-49-9

CAS No. 190190-49-9
Product Name (R)-3-((Tert-butoxycarbonyl)amino)-4-(naphthalen-1-yl)butanoic acid
Molecular Formula C19H23NO4
Molecular Weight 329.4 g/mol
IUPAC Name (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-naphthalen-1-ylbutanoic acid
Standard InChI InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-15(12-17(21)22)11-14-9-6-8-13-7-4-5-10-16(13)14/h4-10,15H,11-12H2,1-3H3,(H,20,23)(H,21,22)/t15-/m1/s1
Standard InChIKey JXDXPRAUFACOHG-OAHLLOKOSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CC1=CC=CC2=CC=CC=C21)CC(=O)O
SMILES CC(C)(C)OC(=O)NC(CC1=CC=CC2=CC=CC=C21)CC(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=CC2=CC=CC=C21)CC(=O)O
PubChem Compound 7021575
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator